Naphthionic acid

Pharmacokinetics Renal excretion Drug metabolism

Positional isomer contamination undermines azo dye synthesis and amaranth metabolite quantification. Naphthionic acid (4-amino-1-naphthalenesulfonic acid; CAS 84-86-6) is the definitive 1,4-substituted isomer: • Exclusive 1,4-substitution ensures correct Congo Red chromophore and cotton substantivity-Tobias or Peri acid isomers yield fundamentally different dyes • Validated fluorescence detection (λex 328 nm, λem 420 nm) with 1 ng LOD in 20 µL serum for FDA/EFSA amaranth metabolite quantification • ≥98% HPLC purity with batch-specific COA; shipped ambient as non-hazardous chemical

Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
CAS No. 84-86-6
Cat. No. B1677916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthionic acid
CAS84-86-6
Synonyms1-naphthylamine-4-sulfonic acid
4-amino-1-naphthalenesulfonic acid
4-aminonaphthalene-1-sulfonic acid
4-aminonaphthalenesulfonic acid
naphthionic acid
naphthionic acid, cobalt salt
naphthionic acid, copper (2+) salt (2:1)
naphthionic acid, magnesium (2:1) salt
naphthionic acid, monosodium salt
Molecular FormulaC10H9NO3S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N
InChIInChI=1S/C10H9NO3S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,11H2,(H,12,13,14)
InChIKeyNRZRRZAVMCAKEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Naphthionic Acid: Core Identity and Compound Class


Naphthionic acid (4-amino-1-naphthalenesulfonic acid; Piria's acid) is a member of the aminonaphthalenesulfonic acid family, bearing an amino group at the 1-position and a sulfonic acid group at the 4-position of the naphthalene ring [1]. It is a white-to-gray crystalline solid (mp ≥300°C) with limited aqueous solubility (~0.31 g/L at 20°C) but readily soluble in alkaline media with a characteristic blue fluorescence . Industrially, it serves as the indispensable diazo coupling component for landmark azo dyes—most notably Congo Red and Rocceline (C.I. Acid Red 88)—and as a downstream precursor to 1-naphthol-4-sulfonic acid and various disulfonic acid intermediates . Its commercial availability typically ranges from 97% to >98% purity (HPLC), making purity verification a key procurement parameter .

Why Naphthionic Acid Cannot Be Substituted


Aminonaphthalenesulfonic acids share an identical molecular formula (C₁₀H₉NO₃S) but differ critically in the ring positions of the –NH₂ and –SO₃H substituents [1]. This positional isomerism dictates the electronic environment of the amino group, which in turn governs diazotization kinetics, the hue and tinctorial strength of resulting azo dyes, and the compound's physicochemical behavior in both synthetic and biological systems [2]. Tobias acid (2-amino-1-naphthalenesulfonic acid) and Peri acid (8-amino-1-naphthalenesulfonic acid) are isomeric to naphthionic acid yet yield dyes with different absorption maxima, fastness profiles, and fiber substantivity—precluding interchangeability in regulated products such as food colorants (e.g., amaranth) where naphthionic acid is the specified metabolite marker [3]. The quantitative evidence below substantiates these differentiation claims with explicit comparator data.

Naphthionic Acid: Differentiation Evidence


Renal Clearance: Active Tubular Secretion

In a direct head-to-head pharmacokinetic study in rabbits, naphthionic acid (1-naphthylamine-4-sulfonic acid) exhibited a central-compartment clearance of 52–63 mL/min, approximately 3.7- to 4.7-fold greater than sulfanilic acid (11–16.3 mL/min), whose clearance was comparable to that of inulin (4–13.5 mL/min) [1]. This difference demonstrates that naphthionic acid undergoes active renal tubular secretion, whereas sulfanilic acid is eliminated solely by glomerular filtration [1]. The divergent elimination mechanism has direct ramifications for toxicokinetic modeling of azo dye metabolites in food safety assessment.

Pharmacokinetics Renal excretion Drug metabolism

Sulfonic Acid pKa: Comparison vs. Sulfanilic Acid

Naphthionic acid exhibits a sulfonic acid pKa₁ of 2.81 at 25°C , compared with sulfanilic acid's pKa of 3.23 (H₂O) [1]. This 0.42-unit pKa difference corresponds to a ~2.6-fold higher acid dissociation (lower pKa = stronger acid) under equivalent conditions. The stronger acidity of naphthionic acid influences the pH window for diazotization and the stability of the diazonium salt intermediate, parameters that critically affect azo coupling yield and reproducibility in dye manufacturing.

Physicochemical properties Diazotization Dye coupling

Aqueous Solubility: Comparison vs. Sulfanilic Acid

At 20°C, naphthionic acid exhibits a water solubility of approximately 309.9 mg/L (0.31 g/L) , whereas sulfanilic acid is substantially more soluble at ~10 g/L (10,000 mg/L) under the same conditions . This represents an approximately 32-fold solubility differential. The sodium salt of naphthionic acid (sodium naphthionate, CAS 130-13-2) is freely water-soluble and is the preferred form for aqueous dye-coupling reactions where solubility is rate-limiting .

Solubility Formulation Handling

Intrinsic Fluorescence: Direct Detection

Naphthionic acid possesses strong intrinsic fluorescence with excitation at 328 nm and emission at 420 nm, enabling a validated microdetermination method with detection limits of 1 ng in 20 µL serum (50 ng/mL) and 3 ng in 50 µL amniotic fluid (60 ng/mL), after simple ethanolic protein precipitation [1]. The method achieves coefficients of variation of 7.59–10.1% at the 2–50 ng range and permits ~100 determinations per analyst per day with results available within 2 hours of sampling [1]. In contrast, sulfanilic acid lacks comparable intrinsic fluorescence at these analytically useful wavelengths and typically requires derivatization (e.g., Ehrlich's reagent, o-phthalaldehyde coupling) or indirect detection for trace-level quantification .

Analytical chemistry Fluorescence detection Trace analysis

Metabolic Fate: Exclusive Amaranth Metabolite

In mammalian systems, the azo dye amaranth (FD&C Red No. 2) undergoes intestinal microfloral azo-reduction to yield naphthionic acid (1-amino-4-naphthalene sulfonic acid) and 1-amino-2-hydroxy-3,6-naphthalene disulfonic acid as its principal metabolites, with naphthionic acid being the dominant species detected in plasma and faeces [1][2]. By contrast, the structurally related food dye tartrazine (FD&C Yellow No. 5) is metabolized to sulfanilic acid, not naphthionic acid [1]. In a controlled mouse study, both the parent dye and naphthionic acid (as metabolite) were measured in faeces over a 24-h period following single oral administration; no genotoxic effect was observed at doses up to 2,000 mg/kg b.w. [1]. The metabolic pathway bifurcation is dye-specific and positional-isomer-dependent—Tobias acid or Peri acid cannot substitute for naphthionic acid as the analytical target in amaranth exposure biomonitoring.

Food toxicology Metabolite identification Azo dye reduction

Synthesis: Single-Step Thermal Rearrangement

The canonical industrial synthesis of naphthionic acid proceeds via thermal rearrangement of 1-naphthylamine sulfate at 180°C for 8 hours in the presence of oxalic acid dihydrate (to prevent oxidation), yielding approximately 425 g of pure product from 250 g of 1-naphthylamine [1]. Based on the molecular weights (1-naphthylamine: 143.19 g/mol; naphthionic acid: 223.25 g/mol; theoretical yield = 250/143.19 × 223.25 ≈ 390 g), the reported yield corresponds to essentially quantitative conversion (>100% of theoretical, consistent with the product crystallizing as the hemihydrate). The process is critically temperature-sensitive: deviations favor formation of isomeric aminonaphthalenesulfonic acids (including Tobias acid and Cleve's acids), necessitating strict adherence to the 180°C setpoint [1]. In contrast, Tobias acid is synthesized via the Bucherer reaction (amination of 2-hydroxynaphthalene-1-sulfonic acid with ammonia/ammonium sulfite), a fundamentally different route with distinct cost and purity profiles [2].

Chemical synthesis Process chemistry Yield optimization

Naphthionic Acid: Application Scenarios


Amaranth Metabolite Biomonitoring

Naphthionic acid is the mandatory analytical target for quantifying amaranth metabolite exposure in mammalian toxicology studies. Its intrinsic fluorescence (λ_ex 328 nm, λ_em 420 nm) enables a validated, derivatization-free microdetermination method with a detection limit of 1 ng in 20 µL serum, delivering results within 2 hours of sampling [1]. Sulfanilic acid—the metabolite of tartrazine—cannot substitute as the analytical standard, as it lacks comparable native fluorescence and represents a different dye exposure pathway [2]. Laboratories conducting FDA or EFSA food colorant safety assessments must procure high-purity naphthionic acid reference standards specifically, not generic aminonaphthalenesulfonic acid analogs.

Congo Red and Direct Dye Synthesis

Congo Red—the prototypical direct cotton dye—is synthesized exclusively by coupling bis-diazotized benzidine with two molecules of naphthionic acid (as sodium naphthionate) [1]. The 4-position sulfonic acid group and 1-position amino group of naphthionic acid produce the characteristic red disodium salt chromophore upon coupling; substitution with Tobias acid (2-amino-1-sulfonic acid isomer) or Peri acid (8-amino-1-sulfonic acid isomer) yields dyes with fundamentally different absorption maxima and cotton substantivity [2]. The high-yield thermal synthesis route (~425 g product from 250 g 1-naphthylamine) further supports cost-effective, scalable procurement for dye intermediate supply chains [3].

Pharmacokinetic Modeling of Renal Clearance

The 3.7- to 4.7-fold higher renal clearance of naphthionic acid (52–63 mL/min) versus sulfanilic acid (11–16.3 mL/min) in the rabbit model establishes naphthionic acid as the compound of choice for studying active tubular secretion mechanisms of sulfonated aromatic amines [1]. This differentiation is critical for academic and contract research organizations investigating structure-clearance relationships in renally eliminated xenobiotic metabolites. Sulfanilic acid, which is cleared solely by glomerular filtration, is an inadequate probe for tubular transport studies [1].

Electrochemical Sensor Monomer Selection

4-Aminonaphthalene-1-sulfonic acid (naphthionic acid) has been successfully electropolymerized onto glassy carbon electrodes to form conducting polymer films with distinct voltammetric peak profiles and pH-dependent electrochemical behavior (linear anodic peak potential decrease from pH 2.0 to 9.0) [1]. In a comparative study against 4-amino-3-hydroxynaphthalene-1-sulfonic acid and 7-amino-4-hydroxynaphthalene-2-sulfonic acid, each monomer exhibited different radical formation potentials and film morphologies [1]. Researchers developing modified electrodes for sensor applications should select naphthionic acid specifically when the 1,4-substitution pattern and absence of an additional hydroxyl group are required to avoid competing redox pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naphthionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.